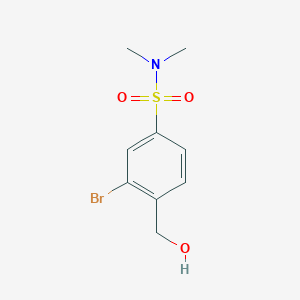

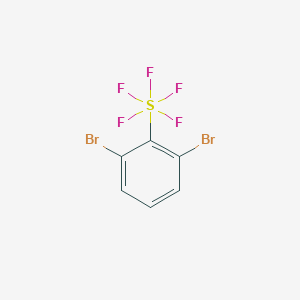

![molecular formula C17H15N3O B2711924 N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide CAS No. 860784-19-6](/img/structure/B2711924.png)

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide” is a chemical compound that has been synthesized from α-bromoketones and 2-aminopyridine . It is part of the imidazo[1,2-a]pyridine family, which has been receiving significant attention in the synthetic chemistry community due to their varied medicinal applications .

Synthesis Analysis

The synthesis of “N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide” involves a chemodivergent process. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free . This process is part of a broader set of chemosynthetic methodologies that include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Molecular Structure Analysis

The molecular structure of “N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide” is characterized by the presence of an imidazo[1,2-a]pyridine core . This core is a heterocyclic moiety that has been receiving significant attention in the synthetic chemistry community .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide” include C–C bond cleavage promoted by I2 and TBHP . This reaction is part of a broader set of chemosynthetic methodologies that include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Scientific Research Applications

Chemodivergent Synthesis

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . This process involves C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions are mild and metal-free .

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues, such as N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide, have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives have great potential in the field of materials science, including the development of optoelectronic devices .

Sensors

These compounds can also be used in the creation of sensors . Their unique chemical structure allows for the development of highly sensitive and selective sensing devices .

Anti-Cancer Drugs

Imidazo[1,2-a]pyridine derivatives have been explored for their potential as anti-cancer drugs . Their ability to interact with various biological targets makes them promising candidates for cancer therapy .

Emitters for Confocal Microscopy and Imaging

Due to their luminescent properties, imidazo[1,2-a]pyridine derivatives can be used as emitters for confocal microscopy and imaging . This allows for the visualization of biological processes at a cellular level .

KRAS G12C Inhibitors

Imidazo[1,2-a]pyridine has been utilized as the core backbone for the development of novel KRAS G12C inhibitors . These inhibitors have potential applications in the treatment of various cancers .

Treatment of Gastric Ulcers, Diabetes, and Psychosis

Some imidazo[1,2-a]pyridinone compounds, which are closely related to imidazo[1,2-a]pyridines, can be used as drugs to treat gastric ulcers, diabetes, and psychosis . They are especially effective in the treatment of tumors .

Future Directions

The future directions for “N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide” could involve further exploration of its potential medicinal applications, given the wide range of biological and pharmacological activities associated with imidazo[1,2-a]pyridines . Additionally, developing convenient synthetic methods for this compound could be a meaningful area of research .

properties

IUPAC Name |

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c21-17(12-7-8-12)18-14-5-3-4-13(10-14)15-11-20-9-2-1-6-16(20)19-15/h1-6,9-12H,7-8H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEJWHHBTJLTBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2711845.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2711847.png)

![4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline](/img/structure/B2711848.png)

![3-[(2,4-Dimethylphenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2711849.png)

![3-[2-(Morpholin-4-ylmethyl)piperidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2711851.png)

![N-cyclopentyl-3-(4-methoxyphenyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propanamide](/img/structure/B2711856.png)

![3-[1-(1-Methylimidazol-2-yl)sulfanylethyl]aniline](/img/structure/B2711862.png)